2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and is substituted with methoxy and trimethoxyphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and trimethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired quinazolinone structure. This can be facilitated by heating the reaction mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinones.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, compounds with quinazolinone cores have shown potential as enzyme inhibitors and anticancer agents. The methoxy and trimethoxy groups can enhance the compound’s ability to interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trimethoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The quinazolinone core can inhibit enzyme activity by mimicking the substrate or binding to the active site.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 2-[(4-Methoxyphenyl)amino]-4-methyl-7-(3,4,5-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The unique combination of methoxy and trimethoxy groups in 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H27N3O5/c1-14-23-19(28-25(26-14)27-17-6-8-18(30-2)9-7-17)10-15(11-20(23)29)16-12-21(31-3)24(33-5)22(13-16)32-4/h6-9,12-13,15H,10-11H2,1-5H3,(H,26,27,28) |
InChI Key |
DFDZOFVZGRDIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.